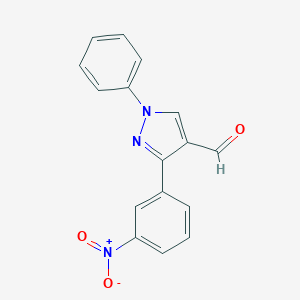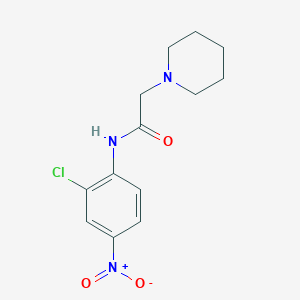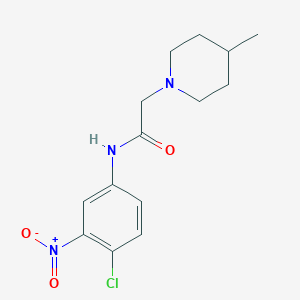
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a nitrophenyl group at position 3 and a phenyl group at position 1 of the pyrazole ring, with a carbaldehyde group at position 4
Vorbereitungsmethoden
The synthesis of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by formylation at the 4-position to introduce the carbaldehyde group. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Wissenschaftliche Forschungsanwendungen
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Wirkmechanismus
The mechanism of action of 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-nitrophenylpyrazole derivatives: These compounds share the nitrophenyl group but may differ in the substituents on the pyrazole ring, affecting their reactivity and applications.
Phenylpyrazole derivatives: These compounds lack the nitro group, which can significantly alter their chemical properties and biological activities.
Pyrazole-4-carbaldehyde derivatives:
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-2-1-3-7-14)17-16(13)12-5-4-8-15(9-12)19(21)22/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPOKMBRWHPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-nitro-N-[(2-propionylhydrazino)carbothioyl]benzamide](/img/structure/B410684.png)
![N-[[(4-bromobenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410687.png)
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-4-nitrobenzamide](/img/structure/B410688.png)
![N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]acetamide](/img/structure/B410690.png)
![N-({2-[2-(benzyloxy)benzoyl]hydrazino}carbothioyl)acetamide](/img/structure/B410692.png)
![N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)acetamide](/img/structure/B410695.png)
![N-[[[2-(4-bromophenoxy)acetyl]amino]carbamothioyl]acetamide](/img/structure/B410697.png)
![2-nitro-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B410698.png)
![N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-2,2-diphenylacetamide](/img/structure/B410700.png)
![4-methyl-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410701.png)

![2-nitro-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410705.png)

![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410707.png)
